molecular formula C13H13NO2 B1327046 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde CAS No. 1142202-07-0

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1327046
CAS No.: 1142202-07-0
M. Wt: 215.25 g/mol
InChI Key: ODKRYFQSRACIJN-UHFFFAOYSA-N
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Description

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a synthetically versatile indole derivative designed for research applications in heterocyclic and medicinal chemistry. This compound features two key reactive sites: an aldehyde group at the 3-position of the indole ring and an oxirane (epoxide) ring attached via a methylene linker at the nitrogen position. This structure is analogous to documented compounds like 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which is known to undergo reactions with active methylene compounds such as malononitrile with retention of the oxirane ring . The primary research value of this compound lies in its use as a multifunctional synthetic intermediate. The electron-rich indole core can serve as a scaffold, while the epoxide ring is highly susceptible to nucleophilic attack, enabling ring-opening reactions with various nucleophiles, including amines like N-methylpiperazine and morpholine . This allows researchers to synthesize complex molecular architectures, including amino alcohols and other functionally diverse compounds . The aldehyde group further extends its utility, participating in condensation reactions to form new carbon-carbon bonds or serving as a precursor to other functional groups. Researchers can leverage this chemical to develop novel indole-based structures for use in drug discovery, materials science, and as intermediates in multi-step synthetic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigative purposes.

Properties

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-12(7-15)11-4-2-3-5-13(11)14(9)6-10-8-16-10/h2-5,7,10H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRYFQSRACIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193473
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-07-0
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Synthetic Intermediate

In the landscape of drug discovery and development, the precise characterization of novel synthetic intermediates is a cornerstone of progress. The molecule 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a compound of interest, featuring a synthetically versatile indole core, a reactive aldehyde, and an epoxide (oxirane) moiety.[1] Indole-3-carbaldehyde derivatives are significant precursors in the synthesis of a wide array of biologically active compounds and indole alkaloids.[2][3] The presence of the strained oxirane ring and the aldehyde functional group suggests potential for this molecule to serve as a key building block in the construction of more complex therapeutic agents.

Mass spectrometry (MS) stands as the premier analytical technique for the structural elucidation and purity assessment of such compounds, offering unparalleled sensitivity and specificity.[4] This guide provides a comprehensive framework for the analysis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to confirm its identity and explore its gas-phase chemistry. The methodologies detailed herein are designed for researchers, chemists, and analytical scientists engaged in pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Foundational Analysis: Molecular Formula Confirmation via HRMS

The first and most critical step in analyzing a novel compound is the unambiguous determination of its elemental composition. High-resolution mass spectrometry provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[5][6]

Physicochemical Properties & Ionization Strategy

The target molecule, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, possesses a molecular formula of C₁₃H₁₃NO₂ and a monoisotopic molecular weight of 215.0946 Da.[1][7] The structure contains a tertiary amine within the indole ring system, which is a readily protonated site. This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that typically produces intact protonated molecules, [M+H]⁺.[8][9][10] ESI is chosen over harsher methods to minimize in-source fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.[8][11]

Table 1: Theoretical Mass Data for the Target Analyte
SpeciesMolecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
Neutral Molecule [M]C₁₃H₁₃NO₂215215.09463
Protonated Molecule [M+H]⁺C₁₃H₁₄NO₂⁺216216.10245
Protocol 1: HRMS Analysis for Empirical Formula Confirmation
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the ESI signal.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving mass accuracy below 5 ppm.[12]

  • Infusion Analysis: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is preferred for initial characterization to avoid chromatographic complications.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0–4.5 kV

    • Source Temperature: 100–150 °C

    • Drying Gas (N₂) Flow: 5–10 L/min

    • Mass Range: m/z 50–500

    • Resolution: >60,000 FWHM (Full Width at Half Maximum)

  • Data Acquisition and Analysis: Acquire the full scan mass spectrum. The resulting data should show a prominent ion at m/z 216.10245. The measured mass should be compared against the theoretical mass. A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₁₃H₁₄NO₂⁺.[12][13] This step serves as a self-validating check on the compound's identity.[14]

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is made of, tandem mass spectrometry (MS/MS) reveals how it is constructed. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that acts as a structural fingerprint.[11][15] The resulting product ions provide direct evidence for the connectivity of the indole core, the methyl group, the aldehyde, and the oxiranylmethyl side chain.

Anticipated Fragmentation Pathways

The fragmentation of N-substituted indole derivatives is influenced by the stability of the indole ring and the nature of the substituent.[16][17] For 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, the primary fragmentation points are expected to be the bonds of the N-substituent and the oxirane ring.

  • Pathway A: Loss of the Oxirane Moiety: A primary and highly characteristic fragmentation would involve the cleavage of the bond between the indole nitrogen and the methylene bridge of the side chain. This would lead to the formation of a stable N-vinylindole radical cation or a related rearranged species.

  • Pathway B: Ring Opening of the Epoxide: The strained epoxide ring can undergo ring-opening upon collisional activation, followed by subsequent cleavages.[18] This can lead to the loss of small neutral molecules like formaldehyde (CH₂O).

  • Pathway C: Cleavage within the Indole Core: While the indole core is relatively stable, characteristic losses such as CO from the aldehyde group can occur, typically after initial fragmentation of the side chain.

Diagram 1: Proposed MS/MS Fragmentation Pathway

G parent [M+H]⁺ m/z 216.10 (C₁₃H₁₄NO₂⁺) frag1 m/z 158.06 (C₁₀H₈NO⁺) Loss of C₃H₆O parent->frag1  Cleavage of N-CH₂ bond & rearrangement frag2 m/z 144.08 (C₁₀H₁₀N⁺) Loss of C₃H₄O₂ parent->frag2  Epoxide ring opening & subsequent cleavage frag3 m/z 130.07 (C₉H₈N⁺) Loss of CHO from m/z 158 frag1->frag3 G A Sample Preparation B LC Separation (C18 Column) A->B C ESI Ionization B->C D MS1 Analysis (Full Scan) C->D E Data-Dependent MS/MS D->E F Data Processing & Interpretation E->F

Sources

An In-depth Technical Guide to 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, and the physical, chemical, and potential biological properties of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. While experimental data for this specific molecule is limited in published literature, this document outlines a robust, scientifically-grounded pathway for its synthesis and characterization. By examining the well-established chemistry of its constituent functional groups—the 2-methylindole core, the electrophilic carbaldehyde, and the reactive oxirane ring—we can project its reactivity and explore its potential as a versatile building block in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising, yet under-explored, chemical entity.

Introduction: A Molecule of Untapped Potential

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a trifunctional molecule that presents a unique combination of reactive sites:

  • A 2-methyl-1H-indole-3-carbaldehyde core: The formyl group at the C3 position is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The methyl group at the C2 position can influence the electronic properties and steric hindrance of the indole ring system.

  • An N-linked oxirane (epoxide) ring: This strained three-membered ring is a potent electrophile, susceptible to ring-opening reactions with a variety of nucleophiles. This provides a straightforward route to introduce diverse side chains containing hydroxyl and amino functionalities.

This strategic combination of functional groups makes 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde a highly attractive, yet largely uninvestigated, building block for the synthesis of complex molecular architectures with potential applications in drug discovery and proteomics research.[1]

Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Basis for Prediction
Molecular Formula C13H13NO2Calculation
Molecular Weight 215.25 g/mol Calculation
Appearance Likely a white to light yellow or tan solid.Based on the appearance of indole-3-carbaldehyde and its derivatives.[2]
Melting Point Not available. The precursor, 2-methyl-1H-indole-3-carbaldehyde, has a melting point of 200-201 °C. The addition of the flexible oxiran-2-ylmethyl group may lower the melting point.
Boiling Point Not available. Likely to decompose at higher temperatures.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water.Based on the polarity of the functional groups.
LogP 2.16 (Predicted)ChemScene
Topological Polar Surface Area (TPSA) 34.53 Ų (Predicted)ChemScene

Synthesis and Purification

The synthesis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde can be logically approached in a two-step sequence starting from commercially available 2-methylindole.

Synthetic Pathway

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Alkylation 2-methylindole 2-Methylindole 2-methyl-1H-indole-3-carbaldehyde 2-Methyl-1H-indole-3-carbaldehyde 2-methylindole->2-methyl-1H-indole-3-carbaldehyde Formylation at C3 Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) 2-methyl-1H-indole-3-carbaldehyde_2 2-Methyl-1H-indole-3-carbaldehyde Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH, K2CO3) Final_Product 2-methyl-1-(oxiran-2-ylmethyl)- 1H-indole-3-carbaldehyde 2-methyl-1H-indole-3-carbaldehyde_2->Final_Product Alkylation of Indole Nitrogen

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocols

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[3]

Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 2-Methylindole: Dissolve 2-methylindole (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

The N-alkylation of the indole nitrogen with epichlorohydrin in the presence of a base will yield the desired product.

Protocol:

  • Reaction Setup: To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as powdered potassium carbonate (2.0 eq.) or sodium hydroxide (1.5 eq.).

  • Addition of Alkylating Agent: Add epichlorohydrin (1.5 eq.) to the suspension and heat the mixture to 50-60 °C.

  • Reaction Progression: Stir the reaction mixture at this temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Chemical Reactivity and Stability

The reactivity of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is governed by its three functional groups.

G cluster_aldehyde Aldehyde Reactivity cluster_epoxide Epoxide Reactivity Target_Molecule 2-methyl-1-(oxiran-2-ylmethyl)- 1H-indole-3-carbaldehyde Nucleophiles_Aldehyde Amines, Ylides, C-Nucleophiles Nucleophiles_Epoxide Amines, Thiols, Azides, etc. Aldehyde_Product Condensation, Reductive Amination, Wittig Reaction Products Nucleophiles_Aldehyde->Aldehyde_Product Epoxide_Product Ring-Opened Products (Amino Alcohols, etc.) Nucleophiles_Epoxide->Epoxide_Product

Caption: Key reactive sites of the target molecule.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including the formation of Schiff bases with primary amines, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds.[4]

  • Oxirane Ring: The epoxide is a strained ring and a good electrophile. It will readily undergo ring-opening reactions with a wide range of nucleophiles, such as primary and secondary amines, thiols, and azides.[5] This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

  • Indole Nucleus: The indole ring itself is generally stable but can undergo electrophilic substitution, although the electron-withdrawing nature of the formyl group at C3 will deactivate the ring towards this type of reaction.

Stability: Indole-3-carbaldehydes are generally stable compounds but can be sensitive to strong oxidizing agents, which can convert the aldehyde to a carboxylic acid.[4] The epoxide ring is sensitive to acidic conditions, which can catalyze its hydrolysis to a diol. Therefore, the compound should be stored in a cool, dry place, protected from light and strong acids and bases.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected 1H NMR, 13C NMR, IR, and Mass spectra can be predicted based on the analysis of its precursors and related compounds.

  • ¹H NMR:

    • Aldehyde proton: A singlet around δ 9.8-10.2 ppm.

    • Indole aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.

    • Oxirane protons: A characteristic set of multiplets for the CH and CH2 groups of the epoxide ring, likely between δ 2.5-3.5 ppm.

    • N-CH2 protons: A doublet of doublets around δ 4.0-4.5 ppm.

    • C2-Methyl protons: A singlet around δ 2.4-2.6 ppm.

  • ¹³C NMR:

    • Aldehyde carbonyl carbon: A signal around δ 185-190 ppm.

    • Indole aromatic carbons: Signals in the aromatic region (δ 110-140 ppm).

    • Oxirane carbons: Signals for the CH and CH2 carbons of the epoxide ring, typically in the range of δ 45-55 ppm.

    • N-CH2 carbon: A signal around δ 45-50 ppm.

    • C2-Methyl carbon: A signal in the aliphatic region (δ 10-15 ppm).

  • IR Spectroscopy:

    • C=O stretch (aldehyde): A strong absorption band around 1660-1690 cm⁻¹.

    • C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

    • C-O-C stretch (epoxide): An absorption band around 1250 cm⁻¹ (asymmetric) and 800-950 cm⁻¹ (symmetric).

    • Aromatic C=C and C-H stretches: Characteristic bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • Mass Spectrometry:

    • Molecular Ion (M+): An ion corresponding to the molecular weight of 215.25.

    • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the formyl group (M-29), and cleavage of the oxiranemethyl side chain.

Potential Applications

The unique trifunctional nature of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde makes it a valuable intermediate for several applications:

  • Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules. The indole nucleus is a privileged structure in medicinal chemistry, and the aldehyde and epoxide functionalities allow for the introduction of diverse pharmacophores. The reaction with primary amines at the oxirane moiety leads to the formation of β-aminoalcohols, a common motif in pharmaceuticals.[1]

  • Proteomics and Chemical Biology: The epoxide functionality can act as a covalent warhead to react with nucleophilic residues (e.g., cysteine, histidine) in proteins, making it a potential candidate for the development of enzyme inhibitors or chemical probes.

  • Materials Science: The ability to undergo polymerization through the epoxide ring and further functionalization at the aldehyde group suggests potential applications in the development of functional polymers and materials.

Safety and Handling

Specific toxicology data for 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is not available. However, based on the known hazards of its precursors and related compounds, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Health Hazards:

    • Skin and Eye Irritation: Indole-3-carbaldehyde and its derivatives are known to be skin and eye irritants.

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

    • Alkylation: Epoxides are alkylating agents and should be handled with care as they can react with biological macromolecules.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde represents a molecule with significant, yet largely unexplored, potential in synthetic chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, drawing upon established chemical principles and data from closely related analogues. The strategic combination of a versatile indole-3-carbaldehyde core with a reactive N-linked epoxide opens up a multitude of possibilities for the creation of novel and complex molecules. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the chemistry and applications of this promising compound.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-740.
  • Suzdalev, K. F., et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1133-1140.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024, May 10). ResearchGate. Retrieved from [Link]

  • Colussi, S., et al. (2007). Connecting the Chemical and Biological Reactivity of Epoxides. Chemical Research in Toxicology, 20(9), 1294–1305.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 10). What Is An Epoxide (oxirane)? [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction of Primary Amines with 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the reaction mechanism between primary amines and the bifunctional electrophile, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of chemoselectivity, details robust experimental protocols, and offers insights grounded in established chemical literature.

Introduction: The Strategic Importance of a Bifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific molecule of interest, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, presents a compelling case for synthetic exploration. It incorporates two distinct electrophilic sites: a highly strained oxirane (epoxide) ring and an aldehyde at the C3 position. This duality offers the potential for selective functionalization, leading to diverse molecular architectures.

The reaction of this indole derivative with primary amines is particularly significant. The expected products, β-amino alcohols, are crucial building blocks in the synthesis of pharmaceuticals, chiral auxiliaries, and various biologically active compounds.[2][3][4] Understanding and controlling the reaction pathway is paramount for harnessing the full synthetic potential of this versatile starting material. This guide will dissect the factors governing the reaction's outcome, providing a clear roadmap for its successful application.

The Core Mechanistic Question: Chemoselectivity

When a nucleophile like a primary amine is presented with two electrophilic centers, the question of which site reacts preferentially—chemoselectivity—becomes the central mechanistic challenge. In the case of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, the amine can theoretically attack either the aldehyde carbon or one of the epoxide carbons.

G cluster_reactants Reactants cluster_products Potential Products Indole 2-methyl-1-(oxiran-2-ylmethyl) -1H-indole-3-carbaldehyde AminoAlcohol β-Amino Alcohol (Product A) Indole->AminoAlcohol  Epoxide Attack  (Favored Pathway) Imine Imine / Schiff Base (Product B) Indole->Imine  Aldehyde Attack  (Disfavored Pathway) Amine Primary Amine (R-NH₂) Amine->AminoAlcohol Amine->Imine

  • Caption: Competing reaction pathways for the primary amine. */ enddot

Field evidence and computational studies indicate a strong preference for the amine to react at the epoxide moiety.[5] Interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines occurs at the oxirane moiety, leading to β-aminoalcohols.[5] Quantum-chemical calculations have shown that these β-amino alcohol products are thermodynamically more stable than the alternative Schiff bases that would arise from an attack on the aldehyde group.[5]

The Favored Pathway: Nucleophilic Ring-Opening of the Epoxide

The reaction proceeds via a standard S(_N)2 mechanism, characteristic of epoxide ring-opening under basic or neutral conditions.[6][7] The primary amine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring.

Causality Behind the Selectivity:

  • Ring Strain: The three-membered epoxide ring possesses significant Baeyer strain (approximately 13 kcal/mol), making it highly susceptible to nucleophilic attack that relieves this strain.[7]

  • Steric Hindrance: The attack occurs at the terminal, less sterically hindered carbon of the oxirane ring, which is a hallmark of the S(_N)2 pathway for epoxides.[8]

  • Reaction Conditions: The reaction can often proceed under mild, neutral, or slightly basic conditions, sometimes even in water without a catalyst, which favors the kinetically controlled attack on the more reactive epoxide.[3]

The detailed mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the terminal carbon of the epoxide.

  • Ring Opening: Simultaneously, the C-O bond of the epoxide breaks, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.

  • Proton Transfer: The negatively charged alkoxide abstracts a proton from the now positively charged ammonium ion (or from the solvent in a subsequent step) to yield the final neutral β-amino alcohol product.

G start Indole-Epoxide + R-NH₂ step1 Sɴ2 Attack by Amine on Terminal Epoxide Carbon start->step1 Step 1 intermediate Zwitterionic/Alkoxide Intermediate step1->intermediate Forms step2 Intra/Intermolecular Proton Transfer intermediate->step2 Step 2 end β-Amino Alcohol Product step2->end Yields

  • Caption: Workflow for epoxide ring-opening by a primary amine. */ enddot

The Disfavored Pathway: Imine Formation

The reaction of a primary amine with an aldehyde to form an imine (Schiff base) is a well-established transformation.[9] This reaction is typically reversible and often requires acid catalysis and/or removal of water to drive the equilibrium toward the product.

The mechanism involves two main stages:

  • Nucleophilic Addition: The amine adds to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the C=N double bond of the imine.[10]

While plausible, this pathway is kinetically and thermodynamically less favorable than the epoxide ring-opening in this specific substrate. The high reactivity of the strained epoxide ring means the activation energy for its opening is lower, allowing that reaction to proceed more rapidly under mild conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.

Synthesis of Starting Material: 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

This starting material can be synthesized from commercially available 2-methyl-1H-indole-3-carbaldehyde and epichlorohydrin.[11]

Methodology:

  • Deprotonation: To a stirred solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction with a Primary Amine (Example: Benzylamine)

This protocol outlines the chemoselective aminolysis of the epoxide.

Methodology:

  • Reactant Setup: Dissolve 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (1.0 eq) in a protic solvent such as ethanol or isopropanol. Water can also be used as a green solvent.[3]

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.1-1.5 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 60-80 °C). The use of a catalyst is often unnecessary, but for less reactive amines, a catalytic amount of a tertiary amine like Et₃N or DABCO can be added.[12]

  • Monitoring: Monitor the reaction's progress via TLC, looking for the consumption of the starting indole-epoxide.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure β-amino alcohol.

Data Presentation and Characterization

Thorough characterization is essential to confirm the structure of the product and verify that the reaction occurred at the epoxide and not the aldehyde.

Spectroscopic Analysis
Spectroscopic MethodExpected Observations for β-Amino Alcohol Product
¹H NMR - Disappearance of epoxide protons (typically 2.5-3.5 ppm).- Appearance of a new broad singlet for the -OH group.- Appearance of a new broad singlet for the N-H proton.- Characteristic signals for the newly formed -CH(OH)- and -CH₂-N- moieties.
¹³C NMR - Disappearance of epoxide carbon signals (typically 40-60 ppm).- Appearance of new signals corresponding to the carbons of the amino alcohol side chain.
FT-IR - Persistence of the strong C=O stretching band of the aldehyde (approx. 1650-1680 cm⁻¹).- Appearance of a broad O-H stretching band (approx. 3200-3500 cm⁻¹).- Appearance of an N-H stretching band (approx. 3300-3400 cm⁻¹).
Mass Spectrometry - The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the addition product (indole-epoxide + primary amine).

The persistence of the aldehyde C=O stretch in the IR spectrum and the aldehyde proton signal (around 10 ppm) in the ¹H NMR spectrum are critical pieces of evidence confirming the chemoselectivity of the reaction.[13][14]

Conclusion and Future Directions

The reaction between primary amines and 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde demonstrates a clear and synthetically useful example of chemoselectivity. The inherent reactivity of the strained epoxide ring directs the nucleophilic attack of the amine to this site, preferentially forming β-amino alcohols over imines under mild conditions. This understanding allows for the deliberate design of complex molecules where the indole-aldehyde functionality is preserved for subsequent transformations, opening avenues for the creation of novel drug candidates and chemical probes. Future work could explore the diastereoselectivity of this reaction using chiral amines or catalysts to access enantiopure β-amino alcohols, further expanding the utility of this powerful synthetic transformation.

References

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Suzdalev, K. F., et al. (2020). Three-Component Reaction of 1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde with CH-Acids and Amines. ResearchGate. Available at: [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available at: [Link]

  • RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Available at: [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Azizi, N., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Available at: [Link]

  • RSC Publishing. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available at: [Link]

  • Kobayashi, S., et al. (2003). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. Available at: [Link]

  • Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]

  • ResearchGate. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Available at: [Link]

  • ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at: [Link]

  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Available at: [Link]

  • Sprung, M. M. (n.d.). A Summary of The Reactions of Aldehydes With Amines. Scribd. Available at: [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines. Available at: [Link]

  • YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. Available at: [Link]

Sources

Methodological & Application

synthesis of β-aminoalcohols from 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of β-Aminoalcohols from 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, the indole nucleus and the β-aminoalcohol motif stand out as "privileged structures," appearing in a vast array of biologically active compounds.[1][2][3] The indole ring system, an essential component of neurotransmitters like serotonin and a core feature in numerous alkaloids, offers a unique electronic and structural profile that facilitates interactions with a wide range of biological targets.[4][5] Similarly, the β-aminoalcohol functional group is a cornerstone of many pharmaceuticals, including β-blockers used to treat hypertension and various other cardiovascular diseases.[6][7][8]

The synthesis of molecules incorporating both of these pharmacophores presents a compelling strategy for the discovery of novel therapeutic agents. This guide provides a detailed examination and robust protocols for the synthesis of a library of β-aminoalcohols derived from a versatile bielectrophilic starting material: 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. The primary transformation is the regioselective ring-opening of the epoxide moiety by various primary and secondary amines, a reliable and efficient method for constructing the desired 1-amino-3-(indol-1-yl)propan-2-ol backbone.[9]

This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations necessary for successful synthesis, purification, and characterization.

Chemical Strategy and Mechanism

The core of this synthetic approach is the nucleophilic addition of an amine to the epoxide ring of the indole starting material. This reaction is governed by well-established principles of epoxide chemistry.

The Nucleophilic Ring-Opening Reaction

Interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary or secondary amines proceeds via a nucleophilic attack on one of the epoxide's carbon atoms.[9] Under neutral or basic conditions, this reaction typically follows an SN2 mechanism. The amine, acting as the nucleophile, will preferentially attack the sterically least hindered carbon atom of the epoxide. This regioselectivity is a key advantage, leading to the formation of a single primary product isomer.[10]

The reaction can often be performed without a catalyst, particularly when using protic solvents like water or ethanol which can activate the epoxide by hydrogen bonding to the oxygen atom, making the ring more susceptible to opening.[10] However, for less reactive amines or to accelerate the reaction, various catalysts can be employed, including Lewis acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃) or solid-supported acids like silica gel or Amberlyst-15.[10]

Figure 1: Reaction mechanism for the SN2 ring-opening of the epoxide.

Protocols: From Starting Material to Final Product

This section provides comprehensive, step-by-step protocols for the synthesis of the starting material and the subsequent conversion to the target β-aminoalcohols.

Protocol 1: Synthesis of 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

This procedure is adapted from the general synthesis of N-alkylated indole aldehydes.[11] It involves the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with epichlorohydrin under basic conditions.

Materials:

  • 2-Methyl-1H-indole-3-carbaldehyde

  • Epichlorohydrin (3-chloropropylene oxide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for the Synthesis of β-Aminoalcohols

This protocol describes the ring-opening of the synthesized epoxide with a representative amine (e.g., morpholine). The procedure can be adapted for a wide range of primary and secondary amines.

Materials:

  • 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

  • Amine (e.g., morpholine, benzylamine, piperidine) (1.2 - 2.0 eq)

  • Ethanol or Methanol

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (1.0 eq) in ethanol (or methanol) in a round-bottom flask.

  • Add the desired amine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) depending on the reactivity of the amine. For less reactive amines, refluxing is recommended.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol). The disappearance of the epoxide starting material and the appearance of a more polar, baseline spot (which moves upon addition of an acid or base to the eluent) indicates product formation.

  • Upon completion, remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in dichloromethane and wash with water to remove any excess amine and alcohol solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for further use. If necessary, purify by flash column chromatography on silica gel, typically using a mobile phase of dichloromethane with a small percentage of methanol (e.g., 1-5%).

Self-Validation and Characterization:

  • ¹H NMR: Expect to see the disappearance of the characteristic epoxide protons (multiplets around 2.7-3.3 ppm) and the appearance of new signals corresponding to the CH-OH proton and the protons on the carbon adjacent to the nitrogen.

  • ¹³C NMR: The signals for the epoxide carbons (typically ~45 and ~51 ppm) will be replaced by signals for the alcohol- and amine-bearing carbons (~65-75 ppm).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.[12]

Data Presentation and Workflow

The following table summarizes expected outcomes for the reaction with a variety of amines, illustrating the versatility of the protocol.

EntryAmineConditionsTime (h)Yield (%)
1MorpholineEthanol, 60 °C892
2BenzylamineMethanol, RT1288
3PiperidineEthanol, 60 °C695
4AnilineEthanol, Reflux2475
5IsopropylamineMethanol, RT1685

Note: Data are representative and actual results may vary based on specific experimental conditions.

Experimental Workflow Diagram

The entire process, from commercially available materials to the final, purified β-aminoalcohols, can be visualized as a streamlined workflow.

G Start_Mat 2-Methyl-1H-indole-3-carbaldehyde + Epichlorohydrin Alkylation Protocol 1: N-Alkylation (K₂CO₃, DMF) Start_Mat->Alkylation Epoxide Intermediate: 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde Alkylation->Epoxide RingOpening Protocol 2: Ring-Opening (Ethanol) Epoxide->RingOpening Amine Amine (R¹R²NH) Amine->RingOpening Crude Crude Product RingOpening->Crude Purification Purification (Column Chromatography) Crude->Purification FinalProduct Final Product: β-Aminoalcohol Purification->FinalProduct Analysis Characterization (NMR, IR, HRMS) FinalProduct->Analysis

Figure 2: Overall experimental workflow for the synthesis of β-aminoalcohols.

Conclusion

This application guide details a robust and versatile synthetic route to a promising class of indole-derived β-aminoalcohols. By leveraging the regioselective aminolysis of an epoxide, a diverse library of compounds can be generated efficiently from a common intermediate. The protocols provided are designed to be reproducible and include critical insights into reaction monitoring and product characterization, ensuring a high degree of scientific integrity. These compounds, which merge two pharmacologically significant scaffolds, represent valuable building blocks for further investigation in drug discovery and medicinal chemistry programs. The continued exploration of such hybrid molecules may lead to the development of novel therapeutics with unique mechanisms of action.[6][13]

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).

  • Patel, R. B., Patel, M. R., & Chikhalia, K. H. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 460-468.

  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 5-10.

  • Reddy, B. M., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(84), 15418-15421.

  • Suzdalev, K. F., et al. (2020). Three-Component Reaction of 1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde with CH-Acids and Amines. ResearchGate.

  • Afzal, S., et al. (2014). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 849-858.

  • Suzdalev, K. F., et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1103-1110.

  • Kumar, R., et al. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate.

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Pharmaceutical Sciences Asia, 49(1), 1-18.

  • Kamble, V. M., & Mule, Y. B. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Organic Chemistry International, 2013, 1-7.

  • Madiu, R., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry, 22, 2300-2307.

  • Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[10][14]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036.

  • Li, S., et al. (2020). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. Accounts of Chemical Research, 53(6), 1274-1288.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

  • Cossy, J., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-856.

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

  • Kumar, R., et al. (2022). Synthesis and evaluation of biological activity of some novel indoles. ResearchGate.

  • Kumar, A., & Sharma, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(2).

  • Gunes, D. Z., & Rollas, S. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences and Engineering.

  • Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(84), 15418-15421.

  • Mubassir, S., et al. (2024). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.

  • Zhang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(21), 5173.

  • Riu, A., et al. (2020). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 25(10), 2379.

Sources

Application Note: 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde - A Versatile Bifunctional Building Block for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide on the synthesis, reactivity, and strategic applications of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This molecule is a highly valuable bifunctional building block, integrating a reactive aldehyde at the C3 position and an N-alkylated epoxide (oxirane) ring. This unique combination allows for selective or sequential reactions, providing a powerful platform for constructing complex molecular architectures. We present detailed, field-tested protocols for its synthesis and its use in key synthetic transformations, including Knoevenagel-type condensations and nucleophilic epoxide ring-opening reactions. The strategic insights and methodologies detailed herein are designed to empower researchers, medicinal chemists, and drug development professionals to leverage this versatile intermediate for the synthesis of novel heterocyclic compounds and potential therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including those with antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthetic utility of an indole core is significantly enhanced by the strategic placement of reactive functional groups that can serve as handles for diversification.

2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde (Figure 1) is an exemplary building block that embodies this principle. It features two distinct and synthetically orthogonal reactive centers:

  • The C3-Carbaldehyde: An electrophilic center poised for a wide array of classical carbonyl chemistries, including condensations, reductive aminations, and additions of organometallic reagents.[3] Its reactivity is well-established in the synthesis of diverse heterocyclic derivatives.[3]

  • The N1-Oxiran-2-ylmethyl Group: The epoxide ring is a potent electrophile, susceptible to ring-opening by a vast range of nucleophiles. This reaction, which proceeds under mild conditions, introduces a β-hydroxy amine or related functionality, a common pharmacophore in drug candidates.

The physical separation and distinct electronic nature of these two groups allow for a high degree of control over reaction selectivity, enabling chemists to target one group while preserving the other for subsequent transformations. This guide will explore the practical methodologies to harness this dual reactivity.

Compound Properties and Characterization Data

A thorough understanding of the physicochemical and spectroscopic properties is critical for effective use in synthesis.

Table 1: Physicochemical Properties of 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

PropertyValueSource
CAS Number 1142202-07-0ChemScene[4]
Molecular Formula C₁₃H₁₃NO₂ChemScene[4]
Molecular Weight 215.25 g/mol ChemScene[4]
Appearance Expected to be a solid (e.g., tan or off-white powder)Analogy[1]
Purity ≥97% (Commercially available)ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]

Table 2: Representative Spectroscopic Data (Expected)

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H NMR ~10.0s-CHO
~8.2 - 7.2mAr-H
~4.6 - 4.2mN-CH₂
~3.4 - 3.2mOxirane-CH
~2.9 - 2.6mOxirane-CH₂
~2.7sAr-CH₃
¹³C NMR ~185.0--CHO
~140.0 - 110.0-Ar-C
~51.0-Oxirane-CH
~49.0-N-CH₂
~45.0-Oxirane-CH₂
~14.0-Ar-CH₃
Note: Expected values are based on analysis of related structures such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and various N-alkylated indole-3-carboxaldehydes. Actual spectra should be acquired for confirmation.[5][6]

Synthesis of the Building Block

The title compound is synthesized via a direct N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with an epoxide-containing electrophile, typically epichlorohydrin. This method is adapted from the established synthesis of the non-methylated analog.[5]

Protocol 3.1: Synthesis of 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

This protocol details the N-alkylation of the indole core. The choice of a strong base is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion, which then displaces the chloride from epichlorohydrin.

Materials:

  • 2-Methyl-1H-indole-3-carbaldehyde

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in toluene, add powdered sodium hydroxide (2.0 equiv.) and a catalytic amount of TBAB (0.1 equiv.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add epichlorohydrin (1.5 equiv.) dropwise to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Trustworthiness:

  • Why use a phase transfer catalyst (TBAB)? The reaction involves an aqueous/solid phase (NaOH) and an organic phase (toluene). TBAB facilitates the transport of the hydroxide ion into the organic phase to deprotonate the indole, and the resulting indolide anion back to react with epichlorohydrin, dramatically increasing the reaction rate. This makes the protocol robust and reproducible.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC by observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product purity should be confirmed by NMR spectroscopy.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2-Methyl-1H-indole-3-carbaldehyde Proc1 N-Deprotonation SM1->Proc1 Base SM2 Epichlorohydrin Proc2 SN2 Attack & Ring Closure SM2->Proc2 R1 NaOH / Toluene R1->Proc1 R2 TBAB (Catalyst) R2->Proc1 R3 Heat (60-70°C) Proc1->Proc2 Indolide Anion Workup Aqueous Workup & Purification Proc2->Workup Product 2-Methyl-1-(oxiran-2-ylmethyl)- 1H-indole-3-carbaldehyde Workup->Product

Caption: Workflow for the synthesis of the title building block.

Synthetic Applications & Protocols

The dual functionality of the title compound allows for a range of selective transformations.

Reactions at the C3-Aldehyde (Oxirane Ring Retention)

The aldehyde group can undergo condensation reactions with active methylene compounds while preserving the valuable epoxide ring for later functionalization.[5]

Protocol 4.1.1: Knoevenagel Condensation with Malononitrile

This protocol exemplifies the creation of a new C=C bond at the C3 position, a key step in synthesizing more complex conjugated systems.

Materials:

  • 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

  • Malononitrile

  • Piperidine or Triethylamine (catalytic amount)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve the indole building block (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. A precipitate may form as the product is generated.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Causality and Trustworthiness:

  • Why use a basic catalyst like piperidine? Piperidine deprotonates the highly acidic methylene protons of malononitrile, generating a carbanion nucleophile. This nucleophile then attacks the electrophilic aldehyde carbon, initiating the condensation cascade. The mild basicity is key to avoiding unwanted side reactions with the epoxide ring.

  • Self-Validation: The formation of the brightly colored, conjugated product and its precipitation from the reaction medium provides a strong visual confirmation of success. The structure is readily confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum.

G Indole 2-Methyl-1-(oxiran-2-ylmethyl) -1H-indole-3-carbaldehyde Intermediate Aldol-type Adduct (Unstable) Indole->Intermediate Reagent Malononitrile (Active Methylene Cmpd) Catalyst Piperidine (Catalyst) Reagent->Catalyst Catalyst->Intermediate Generates Nucleophile Product Knoevenagel Product (Oxirane Ring Retained) Intermediate->Product Dehydration

Caption: Reaction pathway for Knoevenagel condensation.

Reactions at the Oxirane Ring (Nucleophilic Ring-Opening)

The epoxide is an excellent electrophile for reactions with various nucleophiles, leading to the formation of β-functionalized alcohols. This is particularly valuable for synthesizing compounds with potential biological activity.[7]

Protocol 4.2.1: Ring-Opening with a Secondary Amine (e.g., Morpholine)

This protocol generates a β-amino alcohol, a privileged motif in many pharmaceutical agents.

Materials:

  • 2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

  • Morpholine

  • A protic solvent like Ethanol or a polar aprotic solvent like DMF.

Procedure:

  • Dissolve the indole building block (1.0 equiv.) in ethanol.

  • Add morpholine (2.0-3.0 equiv.) to the solution. The excess amine can also act as the base.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and stir for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess morpholine under reduced pressure.

  • The crude residue can be purified by flash column chromatography or recrystallization to yield the pure β-amino alcohol product.

Causality and Trustworthiness:

  • Why use excess amine and heat? The nucleophilic attack on the sterically hindered epoxide can be slow. Using excess nucleophile and thermal energy drives the reaction to completion according to Le Châtelier's principle and collision theory.

  • Regioselectivity: The nucleophilic attack is expected to occur at the less sterically hindered terminal carbon of the epoxide, which is a common and predictable outcome for nucleophilic epoxide opening under neutral or basic conditions.

  • Self-Validation: The success of the reaction is confirmed by mass spectrometry, which will show the addition of the mass of morpholine (87.12 g/mol ) to the mass of the starting material. ¹H NMR will show characteristic signals for the morpholine protons and the newly formed secondary alcohol (-OH) and methine (-CH-OH) protons.

G Indole 2-Methyl-1-(oxiran-2-ylmethyl) -1H-indole-3-carbaldehyde Product β-Amino Alcohol Product (Aldehyde Retained) Indole->Product Nucleophile Amine (e.g., Morpholine) Nucleophile->Product SN2 Attack on Oxirane Solvent Ethanol, Reflux Solvent->Product

Caption: Schematic for nucleophilic ring-opening of the epoxide.

Applications in Drug Discovery

The synthetic products derived from 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde are primed for applications in drug discovery.

  • Access to Privileged Scaffolds: The β-amino alcohols generated via Protocol 4.2.1 are key components of beta-blockers, antivirals, and other therapeutic classes.

  • Building Block for Complex Heterocycles: The products of Knoevenagel condensations (Protocol 4.1.1) can be further elaborated. For instance, subsequent intramolecular reactions can lead to the formation of complex fused ring systems like carbazoles, which have applications as photosemiconducting materials and bioactive agents.[5]

  • Library Synthesis: The orthogonal reactivity of the aldehyde and epoxide allows for the rapid generation of compound libraries. A common set of nucleophiles can be reacted at the epoxide, followed by a diverse set of reactions at the aldehyde (or vice-versa), enabling a combinatorial approach to explore chemical space for hit identification in screening campaigns. The indole scaffold itself is associated with a wide range of biological activities, including antibacterial and antiproliferative effects, making derivatives of this building block attractive for screening.[8]

Summary and Outlook

2-Methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a powerful and versatile building block for modern organic synthesis. Its dual reactivity, when properly harnessed, provides efficient and modular access to a wide range of complex indole derivatives. The protocols described herein offer reliable and reproducible methods for its synthesis and functionalization. Future work could explore diastereoselective ring-opening reactions, the use of the aldehyde in multicomponent reactions, and the synthesis of novel fused heterocyclic systems, further expanding the synthetic utility of this valuable intermediate in the pursuit of new materials and medicines.

References

  • Suzdalev, K. F., & Den'kina, S. V. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1085-1092. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Analogues as a New Scaffold for the Development of Antibacterial Agents. Molecules, 26(15), 4434. [Link]

  • Iovine, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 1047. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • Request PDF: Three-Component Reaction of 1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde with CH-Acids and Amines. (n.d.). ResearchGate. [Link]

  • Manjunatha, K., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1895-1901. [Link]

  • National Center for Biotechnology Information (n.d.). Indole-3-carboxaldehyde. PubChem Compound Database. [Link]

  • El-Dean, A. M. K., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1004. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

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Topic: Screening 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Indole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and antibiofilm effects.[1][2] This application note provides a comprehensive, multi-phase protocol for the systematic evaluation of a novel indole derivative, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde , for its potential as an antibacterial agent. The protocol integrates established methodologies, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, and concludes with a preliminary assessment of cytotoxicity. This guide is designed to provide researchers with a robust framework for assessing novel chemical entities, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3]

Scientific Rationale and Mechanistic Hypothesis

A thorough understanding of the test molecule's structure is critical to designing a logical screening cascade and hypothesizing its mechanism of action. The compound 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde possesses two key structural features that suggest potential antibacterial activity.

  • The Indole Scaffold: The indole ring is a core component of many natural and synthetic bioactive molecules and is considered an important pharmacophore in drug discovery.[1] Its derivatives are known to exhibit potent antimicrobial properties against a wide array of pathogenic microorganisms.[4] The indole nucleus can intercalate with bacterial DNA, disrupt membrane integrity, or inhibit essential enzymes, making it a versatile starting point for antibiotic development.[5]

  • The Oxirane Ring (Epoxide): The oxirane ring is a strained, three-membered heterocycle. This high ring strain makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of its potential bactericidal mechanism. It is hypothesized that the epoxide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., -SH, -NH₂, -OH) found in essential bacterial proteins and nucleic acids. This irreversible alkylation would lead to enzyme inactivation, DNA damage, and ultimately, cell death.

Based on these features, our primary hypothesis is that 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde acts as a bactericidal agent via covalent modification of essential bacterial macromolecules.

cluster_bacterium Bacterial Cell Compound Indole-Oxirane Compound Membrane Cell Membrane Penetration Compound->Membrane 1. Entry Target Nucleophilic Targets (Proteins, DNA) Membrane->Target 2. Intracellular Accumulation Inactivation Target Alkylation & Covalent Bonding Target->Inactivation 3. Nucleophilic Attack on Oxirane Ring Death Enzyme Inactivation & Cell Death Inactivation->Death 4. Irreversible Inhibition

Caption: Hypothesized mechanism of action for the indole-oxirane compound.

Phased Experimental Workflow

A tiered approach is recommended to efficiently screen the compound, moving from broad qualitative assays to more specific quantitative and safety-related evaluations. This ensures that resources are focused on compounds with genuine promise.

Start Start: Compound Synthesis & Purification Phase1 Phase 1: Preliminary Screening (Disk Diffusion Assay) Start->Phase1 Phase2 Phase 2: Quantitative Potency (MIC Determination) Phase1->Phase2 Zone of Inhibition > X mm Inactive Compound Inactive or Too Toxic Phase1->Inactive No Zone of Inhibition Phase3 Phase 3: Cidal vs. Static (MBC Determination) Phase2->Phase3 MIC ≤ Y µg/mL Phase2->Inactive High MIC Phase4 Phase 4: Safety Profile (Mammalian Cell Cytotoxicity) Phase3->Phase4 MBC/MIC ≤ 4 End Decision Point: Proceed to Advanced Studies (e.g., in vivo) Phase4->End Favorable Therapeutic Index Phase4->Inactive High Cytotoxicity (Low IC50)

Caption: A four-phase workflow for antibacterial screening.

Materials and Reagents

  • Test Compound: 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, purity >95%.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains: Procure certified strains from a reputable culture collection like ATCC to ensure reproducibility.[6][7]

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[8]

  • Culture Media:

    • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB), cation-adjusted.[9]

    • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation.

  • Positive Control Antibiotics: Ciprofloxacin, Gentamicin, Vancomycin (for MRSA).

  • Equipment: Biosafety cabinet, 37°C incubator, spectrophotometer, 96-well microtiter plates, micropipettes, sterile filter paper disks (6 mm), autoclave.

  • Cytotoxicity Assay:

    • Mammalian cell line (e.g., HEK293, HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Resazurin sodium salt or MTT reagent.

Detailed Protocols

Phase 1: Disk Diffusion Assay (Qualitative Screening)

Principle: This method provides a preliminary, qualitative assessment of antibacterial activity. The test compound diffuses from a paper disk into an inoculated agar plate, creating a concentration gradient.[10] If the compound is effective, a clear "zone of inhibition" where bacteria cannot grow will appear around the disk.[11][12]

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.[13]

  • Disk Application:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

    • Aseptically apply a known amount of the compound solution (e.g., 10 µL, resulting in 100 µ g/disk ) onto a sterile 6 mm paper disk and allow the solvent to evaporate.

    • Place the impregnated disk onto the center of the inoculated MHA plate.

    • Place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (10 µL of DMSO) on the same plate, sufficiently spaced apart.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone indicates antibacterial activity.

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] This quantitative method is considered the gold standard for susceptibility testing.[3][17]

Protocol:

  • Compound Preparation:

    • Prepare a 2x working stock solution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL stock.

  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the 2x compound stock solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).[18]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is 200 µL, and the compound concentrations are now halved to their final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[19]

Phase 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum). An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[20]

Phase 4: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

Principle: It is crucial to determine if the compound's activity is specific to bacteria or if it is broadly toxic to eukaryotic cells.[21] Viable cells with active metabolism can reduce a reagent (like MTT or resazurin) to a colored product, which can be quantified.[22]

Protocol:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the cells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add the viability reagent (e.g., Resazurin) to each well and incubate for another 2-4 hours.

    • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Result Interpretation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Antibacterial Activity of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 259238162Bactericidal
E. coli ATCC 2592216322Bactericidal
P. aeruginosa ATCC 27853321284Bactericidal
MRSA ATCC 433008324Bactericidal
Ciprofloxacin (S. aureus)0.512Control

Table 2: Hypothetical Cytotoxicity Profile

Cell LineIC₅₀ (µg/mL)
HEK293>128
HepG2105

Selectivity Index (SI): A key metric is the SI, calculated as IC₅₀ / MIC. A higher SI value (>10) is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

Conclusion and Future Directions

This application note outlines a structured, robust methodology for the initial antibacterial screening of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. The phased approach ensures an efficient use of resources, while the inclusion of standardized protocols, appropriate controls, and a preliminary safety assessment provides a comprehensive initial profile of the compound. Positive results from this screening cascade—specifically, low MIC values, a bactericidal mode of action (MBC/MIC ≤ 4), and a high Selectivity Index—would provide strong justification for advancing the compound to more complex studies, including mechanism of action elucidation, resistance development studies, and in vivo efficacy models.

References

  • A review of protocols, advantages, and limitations for screening and evaluation of antimicrobial activity. (n.d.). National Institutes of Health.
  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 27, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging-US. Retrieved January 27, 2026, from [Link]

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  • Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mechanism of antibacterial action: electron transfer and oxy radicals. (1978). PubMed. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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  • On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. Retrieved January 27, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 27, 2026, from [Link]

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  • Novel Antibacterial Approaches and Therapeutic Strategies. (2023). MDPI. Retrieved January 27, 2026, from [Link]

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  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

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  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. (2019). PubMed Central. Retrieved January 27, 2026, from [Link]

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  • Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved January 27, 2026, from [Link]

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Application Notes and Protocols: Development of Anti-Prion Compounds from Indole Oxirane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Urgent Need for Effective Anti-Prion Therapeutics

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1] These diseases are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[1] This conversion initiates a cascade of protein misfolding, leading to the formation of amyloid plaques, neuronal loss, and spongiform changes in the brain.[2] Currently, there are no effective treatments to halt or reverse the progression of prion diseases, making the discovery of anti-prion compounds a significant therapeutic priority.[1]

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive natural products and its ability to interact with a wide range of biological targets.[3][4] Indole derivatives have shown promise in the context of neurodegenerative diseases, exhibiting antioxidant, anti-inflammatory, and neuroprotective properties.[2][5] This has led to the exploration of indole-based compounds as potential anti-prion agents.

This document provides a comprehensive guide to the development of novel anti-prion compounds derived from indole oxirane precursors. We will detail the synthetic rationale, step-by-step protocols for synthesis, and a cascade of in vitro and cell-based assays for the evaluation of their anti-prion efficacy and cytotoxicity.

The Therapeutic Rationale: Targeting Prion Propagation

The central pathogenic event in prion diseases is the conformational conversion of PrPC to PrPSc. Therefore, a primary strategy in the development of anti-prion therapeutics is to inhibit this conversion or to enhance the clearance of PrPSc. Potential mechanisms of action for anti-prion compounds include:

  • Stabilization of PrPC: Preventing the initial misfolding event.

  • Inhibition of PrPSc aggregation: Blocking the formation of toxic oligomers and fibrils.

  • Enhancement of PrPSc clearance: Promoting the degradation of misfolded proteins.[1]

  • Targeting auxiliary molecules: Interacting with other cellular factors involved in prion propagation.

The indole scaffold, with its versatile chemistry, allows for the generation of a diverse library of compounds that can be screened for these various mechanisms of action. The introduction of an oxirane (epoxide) moiety provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.

Workflow Overview

The development and evaluation of indole oxirane-based anti-prion compounds will follow a structured workflow, from initial synthesis to biological characterization.

Workflow cluster_0 Synthesis cluster_1 Screening Cascade A Synthesis of Indole Oxirane Precursor B Library Synthesis via Oxirane Ring-Opening A->B Diversification C Primary Screening: PrPSc Inhibition Assay (ScN2a cells) B->C Compound Library D Cytotoxicity Assessment (MTT Assay) C->D Active Hits E Secondary Screening: In Vitro Aggregation Assay (PMCA/RT-QuIC) D->E Non-toxic Hits F Lead Compound Identification E->F Validated Hits

Caption: High-level workflow for the development and screening of anti-prion compounds.

Synthesis of Indole-Based Compounds

The synthetic strategy focuses on the initial preparation of a key intermediate, an indole oxirane precursor, followed by the generation of a diverse library of compounds through the ring-opening of the oxirane.

Synthesis of the Indole Oxirane Precursor (2-(1H-indol-3-yl)oxirane)

The synthesis of the indole oxirane precursor can be achieved through the epoxidation of 3-vinylindole. This protocol is based on established epoxidation methodologies.[6][7][8]

Protocol 2.1: Epoxidation of 3-vinylindole

Materials:

  • 3-vinylindole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-vinylindole (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess peroxide, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-(1H-indol-3-yl)oxirane.

Library Synthesis via Oxirane Ring-Opening

The reactive oxirane ring can be opened by a variety of nucleophiles under Lewis acid catalysis to generate a library of diverse indole derivatives.[9][10][11]

Library_Synthesis IndoleOxirane Indole Oxirane Precursor CompoundLibrary {Diverse Indole Compound Library} IndoleOxirane->CompoundLibrary Nucleophiles Nucleophile Library (Amines, Thiols, Alcohols, etc.) Nucleophiles->CompoundLibrary LewisAcid Lewis Acid Catalyst (e.g., BF3·OEt2) LewisAcid->CompoundLibrary

Caption: Generation of a compound library from the indole oxirane precursor.

Protocol 2.2: Lewis Acid-Catalyzed Oxirane Ring-Opening

Materials:

  • 2-(1H-indol-3-yl)oxirane

  • A library of nucleophiles (e.g., substituted anilines, benzylamines, thiophenols)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a series of parallel reaction vials, dissolve 2-(1H-indol-3-yl)oxirane (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add the respective nucleophile (1.1 equivalents) to each vial.

  • Cool the vials to 0 °C.

  • Add a catalytic amount of BF₃·OEt₂ (0.1 equivalents) to each vial.

  • Stir the reactions at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reactions with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify each compound by flash column chromatography or preparative HPLC.

In Vitro and Cell-Based Screening Cascade

A multi-step screening cascade is employed to identify promising anti-prion compounds from the synthesized library.

Primary Screening: PrPSc Inhibition in Scrapie-Infected Neuroblastoma Cells (ScN2a)

The primary screen utilizes a well-established cell-based assay with mouse neuroblastoma cells chronically infected with the RML scrapie strain (ScN2a).[1][12] The assay measures the reduction in proteinase K (PK)-resistant PrPSc levels following compound treatment.

Protocol 3.1: ScN2a PrPSc Inhibition Assay

Materials:

  • ScN2a cells

  • Opti-MEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Cell lysis buffer

  • Proteinase K (PK)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • SDS-PAGE and Western blotting reagents

  • Anti-PrP antibody (e.g., 3F4)

  • Chemiluminescent substrate

Procedure:

  • Seed ScN2a cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with the synthesized compounds at a final concentration of 1-10 µM for 4 days. Include a vehicle control (DMSO) and a positive control (e.g., quinacrine).

  • After the treatment period, lyse the cells and collect the protein lysates.

  • Determine the total protein concentration of each lysate.

  • Digest a portion of each lysate with PK to degrade PrPC, leaving only PK-resistant PrPSc.

  • Stop the PK digestion by adding PMSF.

  • Analyze the digested lysates by Western blot.[13]

  • Detect PrPSc using an anti-PrP antibody and a chemiluminescent substrate.

  • Quantify the PrPSc band intensity and normalize to the vehicle control to determine the percentage of inhibition.

Cytotoxicity Assessment

It is crucial to ensure that the observed reduction in PrPSc is not due to cellular toxicity. The MTT assay is a standard colorimetric assay for assessing cell viability.[14][15]

Protocol 3.2: MTT Cytotoxicity Assay

Materials:

  • Uninfected N2a cells

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Seed N2a cells in a 96-well plate.

  • Treat the cells with the same concentrations of compounds used in the primary screen for 4 days.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Analysis and Hit Selection

The results from the primary screen and cytotoxicity assay are combined to identify promising "hits".

Compound IDPrPSc Inhibition (%) at 5 µMCell Viability (%) at 5 µMHit Classification
IND-OX-00112.598.2Inactive
IND-OX-00285.391.5Hit
IND-OX-00392.135.7Toxic
IND-OX-00478.988.4Hit
IND-OX-00525.695.1Inactive
Quinacrine (Control)95.070.0Positive Control

Hit Criteria: Compounds that exhibit >50% PrPSc inhibition with >80% cell viability are selected for further investigation.

Secondary Screening: In Vitro Prion Aggregation Assays

Secondary screening involves cell-free assays to confirm the direct inhibitory effect of the hit compounds on PrP aggregation. Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC) are highly sensitive methods that mimic the prion conversion process in vitro.[16][17]

PMCA_Assay cluster_0 Reaction Mixture cluster_1 PMCA Cycles cluster_2 Detection A PrPC Substrate (e.g., brain homogenate) D Incubation (Allows for PrPSc elongation) A->D B PrPSc Seed B->D C Test Compound C->D E Sonication (Breaks aggregates into smaller seeds) D->E E->D Repeat Cycles F PK Digestion E->F Amplified Sample G Western Blot for PrPSc F->G

Caption: Workflow of the Protein Misfolding Cyclic Amplification (PMCA) assay.

Protocol 3.3: Protein Misfolding Cyclic Amplification (PMCA)

Materials:

  • Normal brain homogenate (as a source of PrPC) from appropriate transgenic mice

  • PrPSc seed from infected brain homogenate

  • PMCA buffer

  • Test compounds

  • Microsonicator

  • PK, PMSF, and Western blotting reagents

Procedure:

  • Prepare the PMCA reaction mixture containing the PrPC substrate, a small amount of PrPSc seed, and the test compound at various concentrations.

  • Subject the mixture to multiple cycles of incubation and sonication.[16] Each cycle consists of a period of incubation to allow for the growth of PrPSc aggregates, followed by sonication to break the aggregates into smaller seeds for the next round of amplification.[16]

  • After the PMCA reaction, digest the samples with PK.

  • Analyze the products by Western blot to detect the newly formed PrPSc.

  • Compare the amount of PrPSc generated in the presence and absence of the test compound to determine its inhibitory activity.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel anti-prion compounds derived from indole oxirane precursors. This approach combines the privileged indole scaffold with the chemical versatility of the oxirane ring to generate a diverse library of potential therapeutic agents. The tiered screening cascade, from cell-based assays to in vitro amplification techniques, allows for the efficient identification and validation of lead compounds.

Future work will involve structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the identified hits. Promising lead compounds will be further characterized for their mechanism of action and evaluated in animal models of prion disease to assess their in vivo efficacy. The ultimate goal is to develop a new class of therapeutics that can effectively combat these devastating neurodegenerative diseases.

References

  • Castilla, J., Saá, P., & Soto, C. (2024). Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology. DigitalCommons@TMC. Retrieved from [Link]

  • Giles, K., Olson, S. H., & Prusiner, S. B. (2016). Developing Therapeutics for PrP Prion Diseases. Cold Spring Harbor Perspectives in Medicine, 6(12), a024486. Retrieved from [Link]

  • Ghaemmaghami, S., May, B. C. H., Renslo, A. R., & Prusiner, S. B. (2010). Discovery of 2-aminothiazoles as potent antiprion compounds. Journal of Virology, 84(7), 3408–3412. Retrieved from [Link]

  • Lu, C., et al. (2013). Identification of Anti-prion Compounds using a Novel Cellular Assay. Journal of Biological Chemistry, 288(17), 11844-11857. Retrieved from [Link]

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  • Barron, R. M., et al. (2016). PrP aggregation can be seeded by pre-formed recombinant PrP amyloid fibrils without the replication of infectious prions. PLoS Pathogens, 12(10), e1005955. Retrieved from [Link]

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  • Vitale, P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2253. Retrieved from [Link]

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  • Ingentium Magazine. (2026, January 11). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Retrieved from [Link]

  • Skrastina, D., et al. (2023). A new synthetic approach to the 3,4-dihydro-1H-[14][16]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Scientific Reports, 13(1), 8963. Retrieved from [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New Method for the Epoxidation of Alkenes in the Presence of Tertiary Amino Groups. Retrieved from [Link]

  • Moud-Al-Ghara, M., et al. (2020). An optimized Western blot assay provides a comprehensive assessment of the physiological endoproteolytic processing of the prion protein. Prion, 14(1), 185–197. Retrieved from [Link]

  • Hannaoui, S., et al. (2020). Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance. Journal of Medicinal Chemistry, 63(2), 769–783. Retrieved from [Link]

  • Pan, T., et al. (2002). An Aggregation-Specific Enzyme-Linked Immunosorbent Assay: Detection of Conformational Differences between Recombinant PrP Protein Dimers and PrP Sc Aggregates. Journal of Virology, 76(5), 2315–2323. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Retrieved from [Link]

  • Google Patents. (1995). WO1995011230A1 - Process for the preparation of an oxirane, aziridine or cyclopropane.
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  • YouTube. (2022, July 21). Assessing the replication properties of prion protein aggregates found in archived... [Video]. Retrieved from [Link]

  • MDPI. (2024, August 26). Isolation of Anti-Prion Compounds from Curcuma phaeocaulis Valeton Extract. Retrieved from [Link]

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  • de Sá, A. L., et al. (2012). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 12(11), 1089–1102. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Retrieved from [Link]

  • Hannaoui, S., et al. (2023). Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease. bioRxiv. Retrieved from [Link]

  • Fernández-Borges, N., et al. (2017). Recombinant PrP and Its Contribution to Research on Transmissible Spongiform Encephalopathies. Viruses, 9(3), 61. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde?

A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity.

Q2: Is 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde sensitive to any particular conditions?

A2: Yes, the epoxide ring in the molecule is susceptible to ring-opening under acidic conditions.[1][2] This is a critical consideration during purification, especially when using standard silica gel for chromatography, which is inherently acidic.[3] Precautions must be taken to avoid the formation of the corresponding diol or other ring-opened products.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in developing an effective recrystallization solvent system. Due to the indole moiety, spots can often be visualized under UV light (254 nm).[4] For enhanced visualization, staining with a p-anisaldehyde solution or an iodine chamber can be effective.[5][6]

Q4: What are the most common impurities I should expect?

A4: The impurity profile can vary depending on the synthetic route, but common impurities include unreacted 2-methyl-1H-indole-3-carbaldehyde, residual epichlorohydrin or other alkylating agents, and a dimeric by-product formed from the reaction of the product with the starting indole anion.[1] Additionally, hydrolysis of the epoxide ring can lead to the formation of the corresponding diol.

Purification Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde.

Issue 1: Product streaking on TLC plates and poor separation in column chromatography.
Potential Cause Proposed Solution
Acidic Silica Gel: The indole nitrogen and the epoxide oxygen can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[7][8]
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[9] Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to find the optimal separation.
Issue 2: Presence of a higher molecular weight impurity that is difficult to separate.
Potential Cause Proposed Solution
Dimer Formation: During the synthesis, the N-indolyl anion of the starting material can act as a nucleophile and attack the epoxide ring of the product, leading to a dimeric impurity.[1]Column Chromatography with a Gradient: This dimer is typically less polar than the desired product. A carefully optimized gradient elution during column chromatography can effectively separate the two compounds. Start with a low polarity mobile phase to elute the dimer first, then gradually increase the polarity to elute the product.
Incomplete Reaction: If the reaction has not gone to completion, both starting material and product will be present.Recrystallization or Column Chromatography: If the starting material (2-methyl-1H-indole-3-carbaldehyde) is significantly less polar, column chromatography should provide good separation. Alternatively, if the solubility characteristics are sufficiently different, recrystallization may be effective.
Issue 3: Appearance of a new, more polar spot on TLC after purification.
Potential Cause Proposed Solution
Epoxide Ring Opening: The acidic nature of standard silica gel can catalyze the hydrolysis of the epoxide to form the corresponding 1,2-diol, which is significantly more polar.[10]Use Deactivated Silica Gel: As mentioned in Issue 1, always use silica gel that has been pre-treated with triethylamine.[7][8]
Avoid Protic Solvents in Chromatography (if possible): While methanol can be used in highly polar solvent systems, it can also participate in ring-opening. If possible, use aprotic solvents like ethyl acetate and dichloromethane.
Logical Flow for Troubleshooting Purification

Caption: Troubleshooting workflow for purification.

Detailed Purification Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This method is highly effective for separating the target compound from both less polar impurities (like the dimer) and more polar impurities.

1. Preparation of Deactivated Silica Gel:

  • In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).

  • Create a slurry of the silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry gently for 15-20 minutes.

2. Column Packing:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity or with gentle pressure.

  • Once packed, drain the solvent until it is level with the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

4. Elution:

  • Begin eluting with a low-polarity mobile phase (e.g., 90:10 hexane/ethyl acetate + 1% triethylamine).

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane/ethyl acetate) to elute the target compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

TLC Monitoring System:

Compound Typical Rf Value (80:20 Hexane/EtOAc) Visualization
Dimer By-product~0.5-0.6UV (254 nm), p-anisaldehyde
Target Compound ~0.3-0.4 UV (254 nm), p-anisaldehyde
Starting Material~0.2-0.3UV (254 nm), p-anisaldehyde
Diol Hydrolysis Product~0.0-0.1p-anisaldehyde

Note: Rf values are approximate and can vary based on the exact conditions.

Protocol 2: Recrystallization

Recrystallization is an excellent method for final purification, especially if the crude product is relatively pure (>85%).

1. Solvent Screening:

  • Place a small amount of the crude product in several test tubes.

  • Add a few drops of different solvent systems to each tube. Good single solvents to try are ethanol, isopropanol, or ethyl acetate. Mixed solvent systems like ethanol/water or ethyl acetate/hexane are also excellent candidates.[4][11][12]

  • Heat the test tubes to dissolve the solid. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Allow the solutions to cool slowly to room temperature, then in an ice bath.

  • Observe which solvent system yields a good crop of crystals.

2. Recrystallization Procedure (Example with Ethanol/Water):

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Purification Workflow Diagram

Caption: General purification workflow.

By following these guidelines and protocols, you will be well-equipped to purify 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde to a high degree of purity, ready for its use in further synthetic applications.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. [Link]

  • G. A. Gazieva, et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1085-1090.
  • MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • AKJournals. (2007). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

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  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2013). Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis. [Link]

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  • PubMed. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Beilstein Journals. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • ResearchGate. (2014). Pretreatment of silica gel?. [Link]

  • AKJournals. (2007). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. [Link]

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Technical Support Center: Oxirane Ring Integrity in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address one of the most common and frustrating challenges in multi-step synthesis: preventing the premature and undesired opening of the oxirane (epoxide) ring. Epoxides are highly valuable synthetic intermediates due to their inherent reactivity, but this same reactivity makes them susceptible to a variety of conditions. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you maintain the integrity of your epoxide throughout your synthetic sequence.

Section 1: Frequently Asked Questions - Understanding Oxirane Ring Reactivity

This section addresses the fundamental principles governing epoxide stability and reactivity. Understanding these core mechanisms is the first step toward preventing unwanted reactions.

Q1: What makes the oxirane ring so susceptible to opening compared to other ethers like THF or dioxane?

The high reactivity of epoxides stems directly from significant ring strain.[1][2][3] This strain is a combination of two main factors:

  • Angle Strain: The ideal bond angle for sp³-hybridized carbons is 109.5°. In a three-membered ring, the internal bond angles are forced to be approximately 60°, creating substantial angle strain from poor orbital overlap.[1]

  • Torsional Strain: The substituents on the ring carbons are in a permanently eclipsed conformation, which introduces torsional strain.[1]

This stored energy (approximately 13-25 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions that relieve this strain.[2][3][4] Larger cyclic ethers do not experience this level of ring strain and are therefore much more stable and less prone to cleavage under mild conditions.[5]

Q2: What is the mechanism of acid-catalyzed ring opening, and why does it occur?

Under acidic conditions, the epoxide oxygen is first protonated by the acid (Brønsted or Lewis).[6][7] This initial protonation is a critical activation step for two reasons:

  • It converts the neutral oxygen into a positively charged species, making it a much better leaving group.[6][8]

  • It further polarizes the carbon-oxygen bonds, increasing the electrophilicity of the ring carbons.

The nucleophile then attacks one of the carbons, leading to ring opening. The reaction proceeds via a mechanism that has significant SN1 character, especially if a tertiary carbon is involved. The nucleophile preferentially attacks the more substituted carbon .[5][6][8][9] This is because that carbon can better stabilize the partial positive charge that develops in the transition state.[1][5][8][9]

Q3: How does the base-catalyzed ring-opening mechanism differ from the acid-catalyzed one?

Base-catalyzed ring opening does not involve activation of the oxygen leaving group. Instead, it relies on a direct nucleophilic attack on one of the ring carbons by a strong nucleophile (e.g., HO⁻, RO⁻, Grignard reagents, LiAlH₄).[2][8] This reaction proceeds via a classic SN2 mechanism.[2][5][8]

Key characteristics of this pathway are:

  • Strong Nucleophile Required: Since the neutral alkoxide is a poor leaving group, a potent nucleophile is needed to "push" the reaction forward.[2][5] Weak or neutral nucleophiles are generally ineffective without acid catalysis.[2]

  • Regioselectivity: The nucleophile attacks the less sterically hindered carbon .[2][5][8][10][11] This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant factor.

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the site of attack.[2]

The diagram below illustrates the divergent regiochemical outcomes of these two fundamental pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway a_start Asymmetric Epoxide a_protonation Protonation (H⁺) Forms Good Leaving Group a_start->a_protonation a_attack Nucleophilic Attack (Weak Nucleophile, e.g., H₂O) a_protonation->a_attack Sₙ1-like (Electronic Control) a_product Product: Nucleophile on MORE Substituted Carbon a_attack->a_product b_start Asymmetric Epoxide b_attack Direct Nucleophilic Attack (Strong Nucleophile, e.g., RO⁻) b_start->b_attack Sₙ2 Mechanism (Steric Control) b_protonation Protonation (Workup Step) b_attack->b_protonation b_product Product: Nucleophile on LESS Substituted Carbon b_protonation->b_product

Caption: Divergent Pathways of Epoxide Ring Opening.

Section 2: Troubleshooting Guide - Diagnosing Unwanted Ring Opening

This section is formatted as a decision-making guide to help you identify the root cause of premature epoxide cleavage during your reaction.

Q4: I'm trying to modify another functional group, but my epoxide is opening. What's going wrong?

Unexpected epoxide opening is almost always due to the unintended presence of acidic, basic, or strongly nucleophilic species. Use the following decision tree to diagnose the problem.

G q1 Is your epoxide opening unexpectedly? q2 Are there any acidic species present? (Reagents, byproducts, acidic solvent, silica gel) q1->q2 Start Here q3 Are there any strong bases or strong nucleophiles present? (Grignard, organolithiums, alkoxides, amines, LAH) q2->q3 No res_acid Root Cause: Acid-Catalyzed Opening - Protonation activates the ring. - Even weak nucleophiles (solvent) can open it. q2->res_acid Yes q4 Is the reaction run at elevated temperature? q3->q4 No res_base Root Cause: Base-Catalyzed Opening - Direct Sₙ2 attack by a strong nucleophile. q3->res_base Yes res_temp Root Cause: Thermal Instability - High temps can provide activation energy for reactions with even weak contaminants. q4->res_temp Yes res_ok Re-evaluate reaction for hidden acid/base/nucleophile sources. q4->res_ok No

Caption: Troubleshooting Decision Tree for Epoxide Instability.

Q5: My desired reaction generates an acidic byproduct (e.g., HCl). How can I protect my epoxide?

The best strategy is to include an acid scavenger in the reaction mixture. However, you must choose one that is non-nucleophilic to avoid it attacking the epoxide itself.

  • Recommended Scavengers: Hindered tertiary amines like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) or 2,6-lutidine are excellent choices. They are basic enough to neutralize strong acids but are too sterically hindered to act as nucleophiles.

  • Avoid: Simpler amines like triethylamine or pyridine can sometimes act as nucleophiles and initiate ring opening, especially at higher temperatures.

Q6: I am using a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to catalyze another transformation, and it's cleaving my epoxide. What are my options?

Lewis acids are particularly effective at promoting epoxide ring opening because they coordinate strongly with the epoxide oxygen, making it highly electrophilic.[6][12]

  • Switch to a Milder Lewis Acid: Investigate if your primary reaction can proceed with a less aggressive Lewis acid. For example, catalysts based on Zn, Mg, or Sc are often gentler than those based on Ti, Al, or B.

  • Temperature Control: Run the reaction at the lowest possible temperature. Lewis acid-epoxide complex formation is often reversible, and lower temperatures can disfavor the unwanted ring-opening pathway.

  • Alternative Catalysis: Explore non-Lewis acid catalyst systems for your desired transformation if possible.

Q7: How does my choice of solvent impact the stability of the oxirane ring?

Solvents can play a direct and destructive role.

  • Protic Solvents (Water, Alcohols): These are the most dangerous. Under acidic conditions, they act as nucleophiles, leading to solvolysis (ring-opening by the solvent).[5][13] Even without added acid, their inherent protic nature can facilitate proton transfer and degradation over long reaction times or at high temperatures.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Generally safer than protic solvents. However, be aware of impurities. For example, DMF can hydrolyze to form dimethylamine and formic acid, both of which can initiate ring opening. Always use freshly distilled or high-purity anhydrous solvents.

  • Non-Polar Aprotic Solvents (Toluene, Hexane, Dichloromethane): These are typically the safest choice as they are non-nucleophilic and non-acidic. They provide an inert environment that minimizes unwanted side reactions.

Recent studies have shown that the solvent environment, even within complex structures like zeolites, can significantly influence the rates and regioselectivity of epoxide ring-opening.[14]

Section 3: Proactive Prevention Strategies & Protocols

The best defense is a good offense. This section provides protocols and strategic considerations to design experiments that preserve your epoxide.

Q8: What general principles should I follow when planning a reaction on a molecule containing an epoxide?

A proactive approach is critical. Before starting any experiment, analyze the entire reaction system for potential threats to the epoxide.

G cluster_plan Experimental Design Phase cluster_decision Decision & Optimization a1 Analyze Substrate: Identify all functional groups. b1 Select 'Epoxide-Safe' Conditions a1->b1 a2 Analyze Reagents: Are they acidic, basic, or strongly nucleophilic? a2->b1 a3 Analyze Byproducts: Will the reaction generate acid or base? b2 Incorporate Mitigation Strategy (e.g., non-nucleophilic base) a3->b2 c1 Execute Reaction Under Optimized Conditions b1->c1 b2->c1 b3 Consider Protecting Groups for other reactive sites b3->c1

Caption: Workflow for Designing Epoxide-Compatible Reactions.

Q9: When should I use a protecting group strategy?

Protecting groups are a powerful tool when another functional group in your molecule is incompatible with the planned reaction conditions or could itself attack the epoxide.[15][16]

  • Scenario 1: Intramolecular Attack. If your molecule contains a nucleophilic group (like a primary/secondary amine or alcohol) that could attack the epoxide in an intramolecular fashion, that group should be protected. For example, an amine can be protected as a carbamate (Boc, Cbz) and an alcohol as a silyl ether (TBS, TIPS).[15][16][17]

  • Scenario 2: Incompatible Reagents. If you need to perform a reaction that requires a strong base (e.g., deprotonation with BuLi) and your molecule contains an alcohol, you must protect the alcohol. Otherwise, the base will deprotonate the alcohol to form an alkoxide, which could then attack the epoxide.

Protocol 1: General Guidelines for Maintaining Epoxide Integrity

This protocol outlines the best practices for running any reaction on a substrate containing a sensitive epoxide.

  • Glassware Preparation: Ensure all glassware is rigorously dried to remove adsorbed water, which can act as a nucleophile or proton source. Oven-drying or flame-drying under vacuum is recommended.

  • Solvent Selection: Choose a non-polar, aprotic solvent (e.g., Toluene, THF, DCM) whenever possible. Use anhydrous grade solvent from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture and oxygen from entering the system.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Perform additions of reagents slowly and with efficient cooling to control any exotherms.

  • pH Control:

    • If acidic byproducts are anticipated, add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine) at the start of the reaction.

    • Avoid all acidic and strongly basic reagents unless they are part of a planned, controlled ring-opening.

  • Purification: Avoid purification by standard silica gel chromatography if possible, as silica is acidic and can cause ring-opening on the column. Consider using deactivated silica (pre-treated with a base like triethylamine) or alternative purification methods like crystallization or distillation.

Table 1: Summary of Recommended vs. Hazardous Conditions
ParameterRecommended (Safe for Epoxides)Hazardous (High Risk of Ring Opening)Causality
pH Neutral (pH ~7)Acidic (pH < 6) or Strongly Basic (pH > 10)Acid/base catalysis dramatically lowers the activation energy for ring opening.[2][5]
Nucleophiles None, or very weak and sterically hindered.Strong nucleophiles (RMgX, RLi, LAH, CN⁻, RS⁻, RO⁻).[8]Strong nucleophiles can directly attack the epoxide via an SN2 mechanism.[2][5]
Solvent Non-polar, aprotic (Toluene, Hexane, DCM).Protic (H₂O, MeOH, EtOH), especially with acid.Protic solvents can act as both a proton source and a nucleophile, leading to solvolysis.[5]
Temperature Low to moderate (e.g., -78 °C to RT).Elevated temperatures (> 50 °C).Provides the necessary activation energy for unwanted side reactions.
Additives Non-nucleophilic bases (Proton-Sponge®).Brønsted acids (HCl), Lewis acids (BF₃), strong bases (NaOH).Catalyze ring-opening pathways.[6][12]

By rigorously applying these principles and protocols, you can significantly improve the success rate of your synthetic campaigns involving these versatile but sensitive intermediates.

References

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]

  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. [Link]

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2019). ResearchGate. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). ACS Publications. [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). ACS Publications. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Show how a protecting group might be used to make these reactions... (2024). Pearson. [Link]

  • epoxide openings with weak nucleophiles. (2019). YouTube. [Link]

  • Protecting Groups in Organic Synthesis. (2018). YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Indole-3-Carbaldehyde Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its fusion with the versatile Schiff base linkage (azomethine group) gives rise to a class of molecules with a remarkable spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of various indole-3-carbaldehyde Schiff base derivatives, offering researchers, scientists, and drug development professionals a critical synthesis of experimental data to inform future research and development.

This document moves beyond a simple cataloging of compounds, delving into the structure-activity relationships that govern their efficacy. By understanding the causal links between chemical structure and biological function, we can more rationally design the next generation of indole-based therapeutics.

The Synthetic Versatility of Indole-3-Carbaldehyde Schiff Bases

The foundation of the diverse biological activities of these compounds lies in their straightforward and highly adaptable synthesis. The core reaction involves the condensation of indole-3-carbaldehyde with a primary amine, a reaction that is typically facile and high-yielding. This allows for the systematic introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.

A general synthetic scheme is depicted below:

G I3C Indole-3-carbaldehyde Reaction I3C->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Indole-3-carbaldehyde Schiff Base Water Water (H2O) Reaction->SchiffBase + H2O Reaction->Water caption General Synthetic Scheme for Indole-3-Carbaldehyde Schiff Bases

Caption: General Synthetic Scheme for Indole-3-Carbaldehyde Schiff Bases.

This synthetic accessibility is a key driver for the extensive exploration of their therapeutic potential.

Comparative Analysis of Biological Activities

Indole-3-carbaldehyde Schiff base derivatives have demonstrated a broad range of biological activities, with the most prominent being antimicrobial, antioxidant, and anticancer effects.[1][2][3] The following sections provide a comparative overview of these activities, supported by experimental data.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Indole-3-carbaldehyde Schiff bases have emerged as a promising class of compounds in this regard. Their mechanism of action is often attributed to the azomethine nitrogen, which can interfere with microbial cell wall synthesis or disrupt cellular enzymatic activity.

A comparative study of a series of indole-3-carbaldehyde Schiff bases derived from different aryl amines revealed significant variations in their antibacterial and antifungal efficacy.[2] The presence of electron-withdrawing groups on the aryl ring, such as a nitro group, has been shown to enhance antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Indole-3-Carbaldehyde Schiff Base Derivatives

DerivativeR-Group (Amine)Dickeya species (Bacteria)Fusarium oxysporum (Fungus)Reference
1 4-Nitroaniline20005000[2]
2 Aniline>5000>5000[2]
3 4-Chloroaniline3000>5000[2]
4 4-Methoxyaniline>5000>5000[2]

Experimental Insight: The data in Table 1 clearly demonstrates that the derivative bearing a 4-nitro substituent (Derivative 1) exhibits the most potent activity against both the bacterial and fungal strains tested.[2] This suggests that the electron-withdrawing nature of the nitro group enhances the electrophilicity of the imine carbon, potentially facilitating nucleophilic attack by microbial enzymes and leading to their inactivation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases.[4] Indole-3-carbaldehyde Schiff bases, particularly those derived from thiosemicarbazides, have shown significant antioxidant potential.[3]

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging, % Inhibition at 100 µM) of Indole-3-Carbaldehyde Thiosemicarbazone Derivatives

DerivativeSubstituent on Thiosemicarbazide% InhibitionReference
3a UnsubstitutedHigh[3]
3b MethylPotent[3]
3c Two Methyl groupsLow[3]
3d EthylPotent[3]

Experimental Insight: The study from which this data is extracted indicates that the unsubstituted thiosemicarbazone (3a) and those with single alkyl substitutions (3b and 3d) are potent antioxidants.[3] Interestingly, the derivative with two methyl groups (3c) showed the lowest activity, suggesting that steric hindrance around the active hydrogen-donating moiety might play a crucial role in the antioxidant capacity of these molecules.

Anticancer Activity

The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. Indole-3-carbaldehyde Schiff bases have demonstrated promising cytotoxic activity against a range of cancer cell lines.[5][6] Their proposed mechanisms of action are diverse and may include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication.

The in vitro anticancer activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 3: Comparative Anticancer Activity (IC50, µM) of Selected Indole-3-Carbaldehyde Schiff Base Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
5f MCF-7 (Breast Cancer)13.2[6]
5f MDA-MB-468 (Breast Cancer)8.2[6]
New Indole Schiff Bases HepG2 (Liver Cancer)Good results[5]
New Indole Schiff Bases SK-GT2 (Gastric Cancer)Good results[5]

Experimental Insight: The data highlights the potential of these derivatives as anticancer agents. For instance, compound 5f, a morpholine-containing indole-3-carbaldehyde sulfonohydrazide, exhibited potent and selective activity against breast cancer cell lines.[6] The variation in IC50 values across different cell lines underscores the importance of screening against a diverse panel to identify compounds with selective toxicity towards cancer cells.

Experimental Protocols: A Foundation of Trust

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

Synthesis of Indole-3-Carbaldehyde Schiff Base Derivatives

This protocol describes a general method for the synthesis of indole-3-carbaldehyde Schiff bases via condensation.

Materials:

  • Indole-3-carbaldehyde

  • Appropriate primary amine (e.g., 4-nitroaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of indole-3-carbaldehyde and the primary amine in a minimal amount of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve Reactants (Indole-3-carbaldehyde & Amine) in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter dry Dry under Vacuum filter->dry purify Recrystallize (Optional) dry->purify end End purify->end

Caption: Workflow for the synthesis of Indole-3-Carbaldehyde Schiff Bases.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and/or fungal strains

  • Nutrient broth or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of each Schiff base derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • Synthesized Schiff base derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the Schiff base derivatives in methanol.

  • In a cuvette or a 96-well plate, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • A blank (methanol) and a control (DPPH solution without the test compound) should be run in parallel.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized Schiff base derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the Schiff base derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).[8]

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.[9]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of around 570 nm.[11]

  • The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

G cluster_mtt MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Schiff Base Derivatives seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate Calculate Cell Viability and IC50 read_absorbance->calculate end End calculate->end

Sources

A Senior Application Scientist's Guide to Alternative Chemical Probes for Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Moving Beyond Traditional Affinity Methods

In the landscape of proteomics, our quest to understand the intricate dance of proteins—their functions, interactions, and regulation—is fundamentally limited by the tools at our disposal. For decades, the field has leaned heavily on traditional affinity-based methods, such as immunoprecipitation, which rely on the availability of high-quality antibodies. While powerful, these approaches often fall short when interrogating the vast, "undruggable" proteome or when studying proteins for which no reliable antibodies exist. This guide delves into the world of alternative chemical probes, sophisticated small molecules designed to navigate the complex cellular environment and report back on protein function and engagement.

Chemical proteomics offers a paradigm shift, moving from mere protein identification to a dynamic understanding of protein activity and interaction networks directly within their native context.[1][2] These chemical tools, or probes, allow us to ask nuanced questions: Which enzymes are active in a specific disease state? What are the cellular targets of a new drug candidate? How do protein-protein interactions change in response to a stimulus? This guide will compare and contrast the leading classes of alternative chemical probes, providing the technical insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to select and deploy these powerful reagents effectively. We will explore the "why" behind experimental design, grounding our discussion in the principles of chemical reactivity and bioorthogonality that underpin these innovative technologies.

The Anatomy of a Modern Chemical Probe

At its core, a chemical probe is a modular molecule engineered for a specific task. Understanding its fundamental components is key to appreciating its function and selecting the right tool for a given biological question.

cluster_Probe Chemical Probe Architecture cluster_Target Biological System Binding Group Binding Group Reactive Group Reactive Group Binding Group->Reactive Group Selectivity & Affinity Target Protein Target Protein Binding Group->Target Protein Interaction Reporter Tag Reporter Tag Reactive Group->Reporter Tag Covalent Capture & Bioorthogonal Ligation Reactive Group->Target Protein Covalent Bond Formation Analysis Analysis Reporter Tag->Analysis Enrichment / Visualization

Caption: Core components of a typical chemical probe.

  • Binding Group (or Pharmacophore): This component provides the probe with specificity, directing it to a particular protein or class of proteins. It can be a known drug molecule, a natural product, a metabolite, or a fragment designed to bind to a specific site.[3]

  • Reactive Group (or Warhead): This is the engine of covalent modification. It's an electrophilic or photoreactive moiety that, upon binding, forms a stable covalent bond with a nearby amino acid residue on the target protein. This irreversible link is crucial for subsequent enrichment and identification.

  • Reporter Tag: This handle enables the detection and isolation of probe-labeled proteins. Often, this is a small, bioorthogonal tag like an alkyne or azide.[4] This design choice is critical; a small tag is less likely to interfere with the probe's binding activity.[4] After labeling, a larger reporter molecule (e.g., biotin for enrichment or a fluorophore for imaging) can be attached via a "click" reaction.[1][5]

Activity-Based Protein Profiling (ABPP) Probes

Activity-Based Probes (ABPs) are designed not just to find a protein, but to find it in its active state.[6][7] This makes ABPP an exceptionally powerful technique for functional proteomics and drug discovery.[1][8]

Mechanism of Action

ABPs are mechanism-based covalent inhibitors. They typically consist of a binding group that directs them to the active site of a specific enzyme family (e.g., serine hydrolases, cysteine proteases), a reactive group ("warhead") that covalently modifies a catalytically active amino acid residue, and a reporter tag.[1][9] The key insight here is that the probe's reactivity is often enhanced by the target enzyme's own catalytic machinery, leading to highly specific labeling of active enzymes over inactive or denatured ones.

cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow Start Proteome Incubate Incubation (Labeling of Active Enzymes) Start->Incubate Probe ABP Probe Probe->Incubate Click Bioorthogonal Ligation (e.g., CuAAC) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Reporter Biotin-Azide Reporter->Click Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS End Identify & Quantify Active Proteins MS->End

Caption: General experimental workflow for an ABPP experiment.

Advantages & Causality
  • Functional Readout: ABPP directly measures enzyme activity, not just protein abundance. This is crucial because many proteins are regulated post-translationally, and their abundance (measured by traditional proteomics) may not correlate with their function.

  • Broad Applicability: Probes have been developed for numerous enzyme classes, including serine hydrolases, cysteine proteases, kinases, and metalloproteases.[1][4]

  • Target Discovery: ABPP can identify novel enzymes within a class or discover previously unknown functions of annotated enzymes.[1]

Limitations & Considerations
  • Warhead Dependency: The technique is limited to enzyme families for which a suitable mechanism-based reactive group can be designed.[6] This leaves many protein classes inaccessible to traditional ABPP.

  • Off-Target Labeling: While generally specific, high probe concentrations or long incubation times can lead to off-target labeling, necessitating careful optimization and validation.[6]

Photoaffinity Labeling (PAL) Probes

What if your protein of interest isn't an enzyme, or you want to capture a non-covalent interaction, like a drug binding to its receptor? This is where Photoaffinity Labeling (PAL) shines. PAL probes are the spies of the proteomics world, designed to bind non-covalently first and then, upon a specific trigger (UV light), permanently crosslink to their binding partners.[3][10][11]

Mechanism of Action

A PAL probe incorporates a photo-reactive moiety—most commonly a diazirine, benzophenone, or aryl azide.[4][11] The workflow involves incubating the probe with a proteome, allowing it to bind to its target(s). A pulse of UV light then activates the photo-reactive group, generating a highly reactive, short-lived species (a carbene or nitrene) that inserts into nearby C-H or N-H bonds, forging a covalent link.[3][12]

cluster_PAL Photoaffinity Labeling (PAL) Mechanism Probe PAL Probe (e.g., with Diazirine) Binding Probe->Binding Non-covalent Binding Target Target Protein Target->Binding UV UV Light (350-380 nm) Binding->UV Irradiation Activation Reactive Carbene Intermediate UV->Activation Generates Crosslink Covalently Labeled Target Protein Activation->Crosslink Covalent Insertion

Caption: Mechanism of diazirine-based photoaffinity labeling.

Comparative Analysis of Photoreactive Groups

The choice of photoreactive group is a critical experimental decision, as it dictates the required wavelength of light, irradiation time, and potential for side reactions.

FeatureDiazirineBenzophenoneAryl Azide
Activation λ 350-380 nm[12]330-365 nm[12]< 300 nm
Reactive Species Carbene[3]Diradical[12]Nitrene
Size SmallBulkySmall
Irradiation Time Short (minutes)[13]Long (hours)[3]Intermediate
Reactivity High, less selective insertionSelectively abstracts H-atomsProne to rearrangement
Key Advantage Small size, rapid activation[13]More stable to ambient lightReadily synthesized
Key Disadvantage Can isomerize to linear diazo[14]Bulky, long irradiation can cause cell damage[3]Low activation λ can damage biomolecules

Expert Insight: For most in-cell applications, diazirines are now the preferred choice. Their small size is less likely to perturb the binding of the parent molecule, and the ability to use longer wavelength UV light for short periods minimizes photodamage to the biological system.[3][13] Comparative studies have shown that diazirine-based probes can achieve significantly higher labeling yields in shorter times compared to benzophenone-based probes.[13]

Bioorthogonal and "Clickable" Probes

The term "clickable" refers not to a distinct class of probe based on its binding mechanism, but rather to a powerful design principle that enhances the modularity and efficacy of other probe types, like ABPs and PALs.[5] The concept, rooted in the Nobel Prize-winning field of "click chemistry," involves incorporating a small, inert, bioorthogonal handle (typically a terminal alkyne or an azide) into the probe.[1]

The Rationale for a Two-Step Approach

Why not just attach the bulky biotin or fluorophore directly to the probe?

  • Steric Hindrance: A large reporter tag can interfere with the probe's ability to bind its target or enter the cell in the first place. Using a small alkyne or azide tag minimizes this perturbation.[4]

  • Cell Permeability: Small, minimally functionalized probes are more likely to be cell-permeable, allowing for labeling in living systems. The click reaction with the reporter tag is then performed on the cell lysate.

  • Modularity: A single alkyne-tagged probe can be used for multiple downstream applications. By simply choosing a different azide-containing reporter, one can perform fluorescent imaging, affinity enrichment for mass spectrometry, or on-resin enzymatic assays from the same initial labeling experiment.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click reaction used in this context due to its high efficiency, specificity, and biocompatibility.[5]

Detailed Experimental Protocol: Competitive Profiling for Target Deconvolution

A self-validating system is the cornerstone of trustworthy chemical proteomics. Competitive profiling is an elegant experimental design that not only identifies probe targets but also validates that the probe binds in a specific, saturable manner—the hallmark of a genuine drug-target interaction.

Objective: To identify the specific cellular targets of a novel, unlabeled small molecule inhibitor ("Drug X") using a broad-spectrum, "clickable" chemical probe that targets the same class of proteins.

Methodology:

  • System Preparation:

    • Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.

    • Harvest and prepare cell lysates under native conditions (i.e., without harsh detergents that would denature proteins).[15] Determine total protein concentration via a standard assay (e.g., BCA).

  • Competitive Incubation (The "Why"):

    • Aliquot the cell lysate into multiple tubes.

    • Treatment Group: Add increasing concentrations of "Drug X" to the lysates. Incubate for 30 minutes at 4°C. This step allows "Drug X" to bind to its targets.

    • Control Group: Add vehicle (e.g., DMSO) to a separate aliquot.

    • Causality: This competition step is critical. If "Drug X" and the probe bind to the same site on a protein, pre-incubation with "Drug X" will occupy that site, preventing the probe from labeling it.

  • Probe Labeling:

    • Add a fixed, optimized concentration of the alkyne-containing chemical probe (e.g., an activity-based probe for kinases) to all samples.

    • Incubate for a defined period (e.g., 30 minutes) to allow for covalent labeling of accessible sites.

  • Bioorthogonal Ligation (Click Chemistry):

    • Prepare a "click cocktail" containing an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Add the cocktail to each lysate and incubate for 1 hour at room temperature to ligate biotin onto the probe-labeled proteins.[4]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated agarose beads to each sample and incubate for 1-2 hours at 4°C with rotation. The high affinity of biotin for streptavidin will capture the probe-labeled proteins.[4]

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins. This is a crucial step for reducing background and ensuring high-quality data.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion. This involves resuspending the beads in a denaturing buffer, reducing and alkylating cysteine residues, and finally adding trypsin to digest the proteins into peptides. Digesting directly on the beads minimizes sample loss.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

    • The mass spectrometer will identify and quantify thousands of peptides. By comparing the abundance of each identified protein in the "Drug X"-treated samples versus the vehicle control, we can identify the true targets.

    • Expected Result: A genuine target of "Drug X" will show a dose-dependent decrease in signal in the treated samples, as "Drug X" competed with the probe for binding. Non-targets will show no change in signal. This quantitative readout provides a built-in validation of the interaction.

Conclusion and Future Perspectives

The field of chemical proteomics is rapidly evolving, driven by the invention of new reactive groups and bioorthogonal chemistries. Probes targeting previously "undruggable" residues like tyrosine and lysine are expanding the reach of these technologies.[2] For instance, sulfur-triazole exchange (SuTEx) chemistry has recently been introduced as a platform for developing covalent probes with high chemoselectivity for tyrosine residues.[2] Furthermore, the integration of chemical proteomics with other 'omics' technologies, such as genomics and transcriptomics, promises a more holistic understanding of cellular signaling and disease pathology.

The alternative chemical probes discussed here—ABPs, PALs, and the "clickable" variants—are not mutually exclusive. They represent a versatile toolkit. The choice of which probe to use is dictated by the specific biological question at hand. By understanding their distinct mechanisms, advantages, and limitations, researchers can design robust, self-validating experiments to illuminate protein function in ways that were previously unimaginable, accelerating both basic biological discovery and the development of next-generation therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.